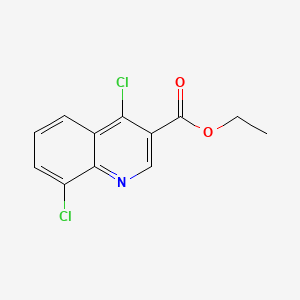

Ethyl 4,8-dichloroquinoline-3-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4,8-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINLPSGAVZPTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352550 | |

| Record name | ethyl 4,8-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56824-91-0 | |

| Record name | 3-Quinolinecarboxylic acid, 4,8-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56824-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4,8-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of Ethyl 4,8 Dichloroquinoline 3 Carboxylate

Synthetic Methodologies for the Quinoline (B57606) Core

The formation of the fundamental quinoline structure is a critical first step. Several classic and modern synthetic strategies can be employed to construct this bicyclic heterocycle, with the choice of method often depending on the desired substitution pattern.

Skraup Synthesis and its Adaptations

The Skraup synthesis is a foundational method for producing quinolines, first reported by Zdenko Hans Skraup in 1880. The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to yield the quinoline ring.

For the synthesis of a precursor to Ethyl 4,8-dichloroquinoline-3-carboxylate, adaptations to the standard Skraup protocol are necessary. A key modification involves the use of a substituted aniline. To introduce the chlorine atom at the C8 position, 2-chloroaniline (B154045) would be the logical starting material. Further modification would be required to introduce the ethyl carboxylate group at the C3 position, for instance, by using a substituted acrolein derivative in place of glycerol.

Gould-Jacobs Reaction and Related Approaches

A more direct and widely used method for synthesizing quinolines with the specific substitution pattern required for this target molecule is the Gould-Jacobs reaction. This reaction is particularly well-suited for preparing 4-hydroxyquinoline-3-carboxylate derivatives, which are direct precursors to the 4-chloro counterparts.

The process typically begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate. To achieve the desired 8-chloro substitution, 2-chloroaniline is used as the starting aniline. The initial reaction forms an intermediate, 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester. chemicalbook.com This intermediate then undergoes a thermally induced cyclization, often by heating in a high-boiling point solvent like diphenyl ether, to yield Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. chemicalbook.comsigmaaldrich.comcymitquimica.com This 4-hydroxyquinoline (B1666331) exists in tautomeric equilibrium with its 4-oxo form. sigmaaldrich.com This product serves as the immediate precursor for the subsequent chlorination step.

Table 1: Key Synthetic Reactions for the Quinoline Core

| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Product | Relevance to Target Compound |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | Can be adapted with 2-chloroaniline to introduce the C8-chloro substituent. |

| Gould-Jacobs Reaction | 2-Chloroaniline, Diethyl ethoxymethylenemalonate | Heat, High-boiling solvent | Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate | Directly produces the key precursor for the final chlorination step. |

Alternative Cyclization Strategies

Beyond the Skraup and Gould-Jacobs reactions, other methods exist for constructing the quinoline scaffold. These include:

Combes quinoline synthesis: This involves the reaction of anilines with β-diketones under acidic conditions.

Friedländer synthesis: This method condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group.

Pfitzinger reaction: This reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids.

More contemporary approaches often utilize transition metal catalysis to achieve cyclization under milder conditions with high efficiency. For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has been developed as a modern route to substituted quinolines. These alternative strategies offer a broad toolkit for chemists to access diverse quinoline structures.

Introduction of Halogen Substituents (Chlorination)

The final step in the synthesis of this compound is the introduction of the second chlorine atom at the C4 position. This is achieved through the targeted chlorination of the 4-hydroxy group of the precursor synthesized via the Gould-Jacobs reaction.

Regioselective Chlorination Procedures

The synthesis demonstrates high regioselectivity. The first chlorine atom is regioselectively positioned at C8 by starting the Gould-Jacobs reaction with 2-chloroaniline. The subsequent chlorination step specifically targets the C4 position. The hydroxyl group at C4, due to keto-enol tautomerism (4-hydroxyquinoline <=> quinolin-4(1H)-one), is readily converted into a chloride. This transformation is a common and predictable reaction in quinoline chemistry, allowing for the selective replacement of the hydroxyl group without affecting other positions on the ring.

Role of Reagents (e.g., Phosphorus Pentachloride, Thionyl Chloride)

The conversion of the 4-hydroxyquinoline precursor to the 4-chloro derivative is accomplished using potent chlorinating agents.

Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅): These are the most common reagents for this type of transformation. Phosphorus oxychloride, often used in excess and as the solvent, effectively converts the 4-hydroxy (or 4-oxo) group to a 4-chloro substituent upon heating. nih.govresearchgate.net The mechanism involves an initial phosphorylation of the hydroxyl group, creating an excellent leaving group which is subsequently displaced by a chloride ion. nih.gov Using a mixture of POCl₃ and PCl₅ can create a more powerful chlorinating system. indianchemicalsociety.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another effective reagent for converting hydroxyl groups to chlorides. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride, for example, proceeds by converting the hydroxyl into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. libretexts.orgyoutube.com A similar principle applies to the conversion of the 4-hydroxyquinoline, where the hydroxyl is transformed into a better leaving group that is then displaced by chloride.

For the synthesis of this compound, heating Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate with a reagent like phosphorus oxychloride results in the desired final product.

Esterification Reactions for the Carboxylate Moiety

The synthesis of this compound from its corresponding carboxylic acid, 4,8-dichloroquinoline-3-carboxylic acid, is typically achieved through an esterification reaction. The most common method for this transformation is the Fischer-Speier esterification, often referred to as Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid or hydrochloric acid). wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. wikipedia.org The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. This creates a good leaving group, water, which is then eliminated. wikipedia.org The final step involves the deprotonation of the resulting species to yield the ethyl ester and regenerate the acid catalyst. wikipedia.org To drive the reversible reaction toward the product, an excess of the alcohol is typically used, or the water generated is removed from the reaction mixture. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 4,8-dichloroquinoline-3-carboxylic acid | Ethanol (in excess) | H₂SO₄ (catalytic) | This compound |

Derivatization Strategies of this compound

The presence of two chloro substituents and an ethyl ester group makes this compound a versatile precursor for a variety of derivatives through several reaction pathways.

Nucleophilic Substitution at Chloro Groups

The chloro groups on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring. This makes it the more reactive site for substitution compared to the chlorine at the C8 position.

This compound readily reacts with primary and secondary amines. In these reactions, the amine acts as a nucleophile, attacking the C4 position and displacing the chloride ion. This results in the formation of 4-amino-substituted quinoline derivatives. The reaction is often carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride formed during the reaction. Alternatively, an excess of the reactant amine can serve as the base.

| Substrate | Nucleophile (Amine) | Typical Product (at C4) | Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Ethyl 4-(alkylamino)-8-chloroquinoline-3-carboxylate | Heating in a solvent (e.g., ethanol, DMF) |

| This compound | Secondary Amine (R₂NH) | Ethyl 4-(dialkylamino)-8-chloroquinoline-3-carboxylate | Heating in a solvent, often with a non-nucleophilic base |

Analogous to the reactions with amines, thiols can act as potent nucleophiles to displace the chloro groups on the quinoline ring. The reaction of this compound with a thiol (mercaptan) typically occurs at the more reactive C4 position to yield a 4-(alkylthio)- or 4-(arylthio)-quinoline derivative. These reactions are often performed in the presence of a base, such as sodium ethoxide, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.com Heating the reactants in a solvent like ethanol facilitates the substitution. mdpi.com

| Substrate | Nucleophile (Thiol) | Base | Typical Product (at C4) | Conditions |

|---|---|---|---|---|

| This compound | Ethanethiol | Sodium Ethoxide | Ethyl 8-chloro-4-(ethylthio)quinoline-3-carboxylate | Reflux in ethanol mdpi.com |

| This compound | Thiophenol | Sodium Ethoxide | Ethyl 8-chloro-4-(phenylthio)quinoline-3-carboxylate | Reflux in ethanol mdpi.com |

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is dictated by its constituent functional groups: the quinoline ring and the ethyl ester.

Oxidation: The quinoline ring is generally resistant to oxidation due to its aromatic nature. Strong oxidizing agents under harsh conditions can lead to the degradation of the ring system.

Reduction: The molecule offers multiple sites for reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or ruthenium complexes, can selectively reduce the heterocyclic part of the quinoline ring. dicp.ac.cnrsc.org This typically leads to the formation of the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.orgresearchgate.net The conditions for these hydrogenations, such as pressure and temperature, can be controlled to achieve selective reduction. rsc.org

The ester group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to a primary alcohol, yielding (8-chloro-4-hydroxymethyl-quinolin-3-yl)methanol, assuming the chloro groups are unaffected. masterorganicchemistry.comucalgary.calibretexts.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters under standard conditions. ucalgary.camasterorganicchemistry.com

| Reaction Type | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Quinoline Ring | Ethyl 4,8-dichloro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ethyl Ester | (4,8-dichloroquinolin-3-yl)methanol |

Hydrolysis of the Ester Group

The ethyl ester group of this compound can be hydrolyzed back to the parent carboxylic acid, 4,8-dichloroquinoline-3-carboxylic acid. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The process is an equilibrium, and to ensure a high yield of the carboxylic acid, a large excess of water is used to shift the equilibrium.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. The reaction involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The resulting carboxylic acid is immediately deprotonated by the strong base present in the mixture to form a carboxylate salt. This final deprotonation step is irreversible and drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt and isolate the carboxylic acid.

| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), Heat | - | 4,8-dichloroquinoline-3-carboxylic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | Sodium 4,8-dichloroquinoline-3-carboxylate | 4,8-dichloroquinoline-3-carboxylic acid |

Alkylation Reactions

Alkylation reactions of this compound are primarily anticipated to occur via nucleophilic substitution of the chlorine atom at the 4-position. The C4-chloro substituent is generally more labile towards nucleophilic attack than the C8-chloro substituent due to the electronic influence of the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates the C4 position for substitution.

Detailed research on analogous 4-chloroquinoline (B167314) systems has shown that various nucleophiles can displace the C4-chloride. While specific studies on this compound are not extensively documented in publicly available literature, the expected reactivity would involve the displacement of the C4-chloro group by alkylating agents containing nucleophilic moieties. For instance, reactions with amines, thiols, and alkoxides would lead to the corresponding 4-alkylamino, 4-alkylthio, and 4-alkoxy derivatives, respectively.

These reactions would typically proceed under basic conditions to generate the nucleophile in situ or may be facilitated by heat. The choice of solvent can also play a crucial role in the reaction outcome.

Table 1: Representative Alkylation Reactions (Note: The following reactions are proposed based on the known reactivity of similar 4-chloroquinoline derivatives and are presented for illustrative purposes.)

| Alkylating Agent | Product | Reaction Conditions |

| Piperidine | Ethyl 8-chloro-4-(piperidin-1-yl)quinoline-3-carboxylate | Heat, excess piperidine |

| Sodium methoxide | Ethyl 8-chloro-4-methoxyquinoline-3-carboxylate | Methanol, reflux |

| Ethanethiol | Ethyl 8-chloro-4-(ethylthio)quinoline-3-carboxylate | Base (e.g., NaH), THF |

Condensation Reactions

The this compound molecule possesses an ester functional group which can participate in condensation reactions. A classic example of such a reaction is the Claisen condensation, where the ester acts as both a nucleophile (after deprotonation at the α-carbon of the ethyl group) and an electrophile. However, for this specific molecule, intramolecular condensation is not feasible. Intermolecular self-condensation is also unlikely to be the primary reaction pathway.

More relevant condensation reactions would involve the ester group reacting with other nucleophiles. For instance, condensation with amines or hydrazines can lead to the formation of amides and hydrazides, respectively. These reactions typically require elevated temperatures and may be catalyzed by acids or bases.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a wider range of condensation reactions, such as those leading to the formation of various heterocyclic systems fused to the quinoline core.

Table 2: Representative Condensation Reactions (Note: The following reactions are proposed based on the known reactivity of quinoline-3-carboxylates and are presented for illustrative purposes.)

| Reactant | Product | Reaction Conditions |

| Hydrazine hydrate | 4,8-Dichloroquinoline-3-carbohydrazide | Ethanol, reflux |

| Aniline | N-Phenyl-4,8-dichloroquinoline-3-carboxamide | High temperature, catalyst |

| Sodium hydroxide (hydrolysis) followed by a diamine | Fused heterocyclic system | Two-step reaction |

Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound as a reactant are not well-documented, its structure suggests potential participation in such reactions.

For instance, the reactivity of the C4-chloro group could be exploited in MCRs where a nucleophilic substitution is a key step. A hypothetical MCR could involve the reaction of this compound with an amine and an isocyanide (a Ugi-type reaction), where the initial substitution of the C4-chloro by the amine is followed by the subsequent steps of the MCR.

Another possibility involves the hydrolysis of the ester to the carboxylic acid, which can then be used as a component in various MCRs, such as the Passerini or Ugi reactions. The development of novel MCRs utilizing halo-substituted quinolines like this compound remains an active area of research in synthetic organic chemistry.

Table 3: Hypothetical Multi-component Reaction (Note: The following reaction is a conceptual proposal based on the principles of multi-component chemistry.)

| Reactants | Potential Product Class | Reaction Type |

| This compound, a primary amine, an aldehyde, and an isocyanide | Highly substituted quinoline derivatives | Ugi-type reaction following an initial SNAr |

Pharmacological and Biological Activity Research

Antiproliferative and Anticancer Activities

There is no specific research available detailing the antiproliferative and anticancer activities of Ethyl 4,8-dichloroquinoline-3-carboxylate.

No studies reporting the in vitro cytotoxic effects of this compound on the human breast adenocarcinoma cell line (MCF-7) or the chronic myelogenous leukemia cell line (K562) were identified. Consequently, no data table on its cytotoxic activity can be provided.

The mechanism of action for this compound, specifically its potential to up-regulate intrinsic apoptosis pathways, has not been investigated in the available literature. There are no findings on its effects on apoptotic markers such as caspases or the Bcl-2 protein family.

Research on the selectivity of this compound, comparing its cytotoxic effects on cancerous cells versus non-cancerous cell lines, has not been published.

Antimicrobial Activities

Specific studies evaluating the antimicrobial activities of this compound are not present in the reviewed scientific literature.

There are no documented studies testing the antibacterial efficacy of this compound against various bacterial strains. Data regarding its minimum inhibitory concentration (MIC) or zone of inhibition are unavailable.

No research has been published on the potential antifungal properties of this compound.

Anti-HIV Activity and Reverse Transcriptase Inhibition

The quinoline (B57606) scaffold is a recognized pharmacophore in the development of antiviral agents. While direct studies on the anti-HIV activity of this compound are not extensively documented, the broader class of quinoline derivatives has shown promise in this area. researchgate.net Research has indicated that certain quinoline-based compounds can inhibit HIV replication. researchgate.net

For instance, studies on other quinoline derivatives, such as certain chloroxoquinolinic ribonucleosides, have demonstrated inhibition of the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net This enzyme is crucial for the replication of the virus, and its inhibition is a key mechanism for many antiretroviral drugs. researchgate.net The inhibitory action of these related compounds often involves non-competitive or uncompetitive binding to the enzyme, suggesting a novel mechanism that could be effective against drug-resistant viral strains. researchgate.net While these findings are for structurally related compounds, they suggest a potential avenue for the investigation of derivatives synthesized from this compound.

Antimalarial Applications

Quinolines have historically been a cornerstone of antimalarial chemotherapy, with chloroquine (B1663885) being a prominent example. Consequently, derivatives of quinoline, including dichloro-substituted structures, are of significant interest in the search for new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

Research into the antimalarial potential of quinoline derivatives often involves evaluating their efficacy against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of the parasite. For example, the related compound 4,7-dichloroquinoline (B193633) has shown significant in-vitro growth inhibition of P. falciparum. nih.gov In-silico studies on other complex quinoline carboxylates have been conducted to evaluate their potential as inhibitors of key parasite enzymes, such as P. falciparum lactate dehydrogenase (pLDH), which is essential for the parasite's anaerobic glycolysis. nih.gov

The following table summarizes the antimalarial activity of some representative quinoline derivatives against P. falciparum.

| Compound Class | Specific Compound Example | Target/Strain | Activity (IC₅₀) |

| Dichloroquinoline | 4,7-dichloroquinoline | CQ-sensitive P. falciparum | 6.7 nM nih.gov |

| Dichloroquinoline | 4,7-dichloroquinoline | CQ-resistant P. falciparum | 8.5 nM nih.gov |

| Quinoline Hybrid | Compound 60 (hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate) | P. falciparum | 0.19 µg/mL nih.gov |

| Quinoline Hybrid | Chloroquine (Reference) | P. falciparum | 0.20 µg/mL nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the general potential of the quinoline scaffold in antimalarial research.

Additionally, some dichloro-substituted compounds have been investigated for their larvicidal properties against mosquito vectors like Anopheles arabiensis, suggesting a dual-action approach to malaria control by targeting both the parasite and its vector. malariaworld.org

Modulation of Protein Kinase CK2 Activity

Protein kinase CK2 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is associated with various diseases, particularly cancer, making it an attractive target for therapeutic intervention. nih.govmdpi.com

While a direct inhibitory or modulatory role for this compound on CK2 has not been specifically reported in the reviewed literature, the development of kinase inhibitors is an active area of research. Various heterocyclic scaffolds are often employed in the design of CK2 inhibitors. The investigation into whether derivatives of this compound could fit into the ATP-binding pocket or allosteric sites of CK2 remains an area for potential future research.

Ligand-Gated Ion Channel Modulation (e.g., GABAAR)

One of the most significant areas of research involving quinoline-3-carboxylate esters is their use as intermediates in the synthesis of modulators for ligand-gated ion channels, particularly the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for various clinically important drugs, including benzodiazepines and barbiturates.

This compound serves as a key building block for creating more complex heterocyclic systems, such as pyrazoloquinolinones. These resulting compounds have been found to act as potent and selective modulators of the GABA-A receptor.

Subtype Selectivity (e.g., α6-GABAAR)

The GABA-A receptor exists in numerous subtypes, which are defined by their subunit composition (e.g., α1-6, β1-3, γ1-3). Modulators that can selectively target specific subtypes are highly sought after as they may offer improved therapeutic profiles with fewer side effects. A notable finding is that pyrazoloquinolinones derived from dichloroquinoline carboxylates exhibit selectivity for the α6 subunit-containing GABA-A receptors (α6-GABAAR).

These α6-containing receptors are primarily expressed in the cerebellum and are implicated in sensorimotor gating and certain pain pathways. Ligands that selectively modulate these receptors are of great interest for treating neurological and psychiatric disorders without the sedative effects associated with non-selective modulators that act on α1-containing receptors. nih.gov Research has focused on developing functionally selective ligands that allosterically modulate these diazepam-insensitive α6β2/3γ2 GABA-A receptors while remaining functionally silent at other major subtypes. nih.gov

Structure-Activity Relationships in Receptor Binding

The development of potent and selective GABA-A receptor modulators from this compound relies heavily on understanding structure-activity relationships (SAR). After the initial synthesis of a pyrazoloquinolinone core, further chemical modifications allow for the exploration of how different substituents affect receptor binding affinity and functional activity.

SAR studies have identified key regions in these molecules where modifications can fine-tune their pharmacological properties. nih.gov For example, the nature and position of substituents on the quinoline and pyrazole rings can dramatically influence both potency and selectivity for different GABA-A receptor subtypes. Quantitative structure-activity relationship (QSAR) models have been developed for related pyrazolo[4,3-c]quinolin-3-(3H)-ones to predict their binding affinity for the benzodiazepine binding site on the GABA-A receptor, further guiding the design of new and improved modulators. researchgate.net

Other Reported Biological Activities

The quinoline nucleus is a privileged structure in medicinal chemistry, and as such, derivatives have been investigated for a wide array of biological activities. nih.gov While specific data for this compound is limited, related dichloroquinoline compounds have been explored for several other applications:

Anticancer Activity: Certain 7-chloroquinoline derivatives have been screened for their antitumor activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells, with some compounds showing notable efficacy. tandfonline.com

Antimicrobial Activity: The antimicrobial potential of quinoline derivatives is well-established. Novel 7-chloroquinoline compounds have demonstrated moderate to good activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as various fungal strains. tandfonline.comsemanticscholar.org

Herbicidal Activity: A structurally similar compound, 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac), is a known and effective herbicide, indicating that dichloroquinoline carboxylates can possess potent activity in agricultural applications. nih.govresearchgate.net

These varied activities highlight the broad biological potential of the dichloroquinoline scaffold and suggest that derivatives of this compound could be valuable leads in diverse areas of therapeutic and agricultural research.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The nature and position of substituents on the quinoline (B57606) core are critical determinants of biological efficacy. Research has systematically explored the roles of halogenation, modifications to the ester group, and derivatization at various points on the quinoline ring.

Halogenation is a key strategy in modifying the electronic and lipophilic properties of drug candidates. In the quinoline-3-carboxylate series, chlorine atoms at the C4 and C8 positions play distinct and significant roles. The chlorine at the C4 position is a common feature in many biologically active quinolines. For instance, in a series of quinoline-6-carboxamide (B1312354) derivatives, highly electronegative substitutions like fluoro, chloro, and iodo were found to enhance the binding affinity for the P2X7 receptor. nih.gov Specifically, a 4-iodo derivative was the most potent in one series, while 4-fluoro and 4-chloro analogues also showed significant potency. nih.gov This suggests that the C4 position is a critical site for interaction with biological targets, where an electronegative atom can contribute to binding.

The C8 position is also a strategic site for substitution. While direct studies on the C8-chloro group of Ethyl 4,8-dichloroquinoline-3-carboxylate are specific to the compound, broader studies on quinoline functionalization highlight the importance of this position. Research into transition metal-catalyzed C-H functionalization has made distal positions like C8 more accessible for modification, indicating intense research interest in exploring substitutions at this site to modulate activity. nih.gov

The ethyl carboxylate group at the C3 position is a primary point for modification to alter the physicochemical properties and biological activity of the parent compound. A significant finding is that the hydrolysis of the ester group to its corresponding carboxylic acid can enhance selectivity for cancer cells. nih.goveurekaselect.com This increased selectivity is attributed to a change in the compound's pKa value. nih.goveurekaselect.com The resulting carboxylic acid derivatives exist in a more unionized, nonpolar form within the acidic microenvironment of tumor tissues, which facilitates better absorption into cancer cells compared to normal tissues. nih.goveurekaselect.com This leads to micromolar inhibition with higher selectivity than the parent ester compounds. nih.goveurekaselect.com

| Modification | Parent Compound | Resulting Compound | Effect on Activity |

| Hydrolysis | 2-styrylquinoline-3-carboxylate | 2-styrylquinoline-3-carboxylic acid | Enhanced antiproliferative selectivity for cancer cells. nih.goveurekaselect.com |

This table illustrates the impact of modifying the ester group on the biological activity of quinoline-3-carboxylate derivatives.

Beyond the specific chloro and ester groups, derivatization at other positions on the quinoline ring has been extensively studied to fine-tune biological activity.

C2 Position: The C2 position is readily functionalized and significantly impacts activity. nih.gov In some series, substitutions at C2 can retard reactions at other positions, such as C3. nih.gov

C5 Position: Substitutions at the C5 position have been found to enhance bioactivities in many cases. researchgate.net Compounds with methyl-substitution at C5 showed more potent activity against cancer cells than those with C6-substitution. biointerfaceresearch.com

C6 Position: The substituent at the C6 position can influence the chemical environment of other parts of the molecule, affecting the chemical shifts of C5, C7, and C8. researchgate.netlookchem.com

C7 Position: A substituent at the C7 position can sometimes lead to a sluggish or incomplete reaction during synthesis, indicating its potential steric or electronic influence. beilstein-journals.org

| Position | Substituent | Observed Effect |

| C2 | Varies | Can influence reactivity at other positions. nih.gov |

| C5 | Methyl | More potent anticancer activity compared to C6-methyl. biointerfaceresearch.com |

| C6 | F, Cl, CH3 | Affects the chemical environment of C5, C7, and C8. researchgate.netlookchem.com |

| C7 | Chloro | Can hinder synthetic reactions. beilstein-journals.org |

This table summarizes the observed effects of placing different substituents at various positions on the quinoline ring.

Pharmacophore Elucidation for Quinoline-3-carboxylate Derivatives

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For quinoline derivatives, these models often include key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (RA), and hydrophobic groups (H). nih.govresearchgate.net

A pharmacophore model generated for antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as crucial features. nih.gov In another study aimed at designing EGFR inhibitors, a model for quinoline-3-carboxamide (B1254982) derivatives included H-bond donors, H-bond acceptors, and hydrophobic features. researchgate.net These models serve as a blueprint for designing new compounds, ensuring they possess the necessary features to interact effectively with their biological target. researchgate.net The biological data from synthesized compounds are often used to validate and refine these structural activity relationship pharmacophores. nih.gov

Conformational Analysis and its Implications for Activity

The three-dimensional conformation of a molecule is critical for its ability to bind to a receptor. Conformational analysis of quinoline-3-carboxylate derivatives provides insight into their spatial arrangement. X-ray crystallography of Ethyl 2,4-dichloroquinoline-3-carboxylate, a closely related compound, reveals important conformational details. nih.govresearchgate.net

The study showed that the carboxylate group is in an antiperiplanar conformation relative to the quinoline ring. researchgate.net A significant dihedral angle of 87.06° was observed between the mean planes of the quinoline and carboxylate groups. nih.govresearchgate.net This near-perpendicular arrangement can have profound implications for biological activity, as it dictates how the molecule presents its functional groups to a target protein's binding site. This specific orientation could be a key factor in the molecule's interaction profile and subsequent biological response.

Design Principles for Enhanced Selectivity and Potency

Based on extensive SAR studies, several key principles have emerged for the design of quinoline-3-carboxylate derivatives with improved potency and selectivity.

Modulate Acidity: Converting the C3-ester to a carboxylic acid is a proven strategy to enhance selectivity towards cancer cells by exploiting the acidic tumor microenvironment. nih.goveurekaselect.com

Strategic Halogenation: Introducing halogens at positions like C4 can enhance binding affinity. The choice of halogen (F, Cl, I) can fine-tune this interaction. nih.gov

Optimize Lipophilicity: Modifications aimed at reducing high lipophilicity, such as replacing aromatic substituents with certain amines or small heterocycles, can improve aqueous solubility and metabolic stability, which are crucial for drug development. nih.gov

Targeted Substitutions: Placing specific groups at key positions can enhance potency. For example, in a series of EGFR inhibitors, furan, thiophene, and benzyloxy derivatives attached to a quinoline-3-carboxamide scaffold were found to be highly potent. nih.gov

Pharmacophore-Guided Design: Utilizing established pharmacophore models that define the necessary hydrogen bond donors/acceptors and hydrophobic regions ensures that newly designed molecules retain the essential features for target binding. researchgate.net

By integrating these principles, medicinal chemists can rationally design novel quinoline-3-carboxylate derivatives with optimized therapeutic profiles.

Computational Chemistry and in Silico Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. pensoft.net This method is crucial in drug discovery for identifying potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a biological target. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand at the receptor's binding site and scoring them based on energy calculations. A lower binding energy score typically indicates a more stable and favorable interaction.

While specific molecular docking studies for Ethyl 4,8-dichloroquinoline-3-carboxylate against particular targets are not extensively documented in publicly available literature, the broader class of quinoline (B57606) derivatives has been widely investigated. These studies reveal that the quinoline scaffold is a versatile pharmacophore that interacts with a range of biological targets implicated in diseases like cancer and malaria. researchgate.netscirp.orgnih.govresearchgate.net For instance, various quinoline-4-carboxylic acid derivatives have been docked against targets such as dihydroorotate (B8406146) dehydrogenase (DHODH) and Plasmodium LDH receptor protein to assess their inhibitory potential. researchgate.netnih.gov

A hypothetical docking study of this compound would likely show interactions driven by its key functional groups. The quinoline ring could form π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a binding pocket. The ester group's carbonyl oxygen and the quinoline nitrogen could act as hydrogen bond acceptors, forming crucial hydrogen bonds with donor residues (e.g., Serine, Threonine, Lysine). The two chlorine atoms would contribute to hydrophobic and halogen bond interactions, potentially enhancing binding affinity and specificity. The predicted binding energy, typically reported in kcal/mol, would quantify the strength of this interaction.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Binding Energy / Docking Score | Estimated free energy of binding (in kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Specific hydrogen bond interactions formed between the ligand and amino acid residues. | Forms H-bond with ARG 136, GLN 47 |

| Hydrophobic/van der Waals Interactions | Interactions with non-polar amino acid residues. | Interacts with LEU 58, ALA 59, MET 43 |

| π-π Stacking | Interactions between the aromatic quinoline ring and aromatic residues. | Stacks with TYR 356 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. rsc.orguomustansiriyah.edu.iq DFT has become a staple in computational chemistry for calculating a wide array of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. nih.govarabjchem.org For quinoline derivatives, DFT is employed to understand their stability, reactivity, and spectroscopic properties. arabjchem.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept within DFT that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govajchem-a.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Calculated as ELUMO - EHOMO. A key indicator of molecular stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wikipedia.org NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.gov The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of the interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. arabjchem.org

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. numberanalytics.com It is an invaluable tool for identifying the charge distribution and predicting how a molecule will interact with other species. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

The MEP map of this compound would be expected to show the most negative potential localized around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring, identifying these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms on the aromatic ring and the ethyl group would exhibit positive potential. The chlorine atoms would have a dual nature, being electronegative yet also capable of forming halogen bonds.

Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This is often done in silico by assessing its "drug-likeness" and predicting its ADMET profile.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug. units.it The most well-known guideline is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. wikipedia.orgdrugbank.com Compounds that comply with this rule tend to have better absorption and permeation.

ADMET prediction involves computational models that estimate a compound's absorption, distribution, metabolism, excretion, and potential toxicity. sciforschenonline.org These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.govbenthamdirect.com

Based on computed properties for this compound, its compliance with Lipinski's Rule of Five can be assessed.

| Property | Rule | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 Da | 270.11 g/mol | Yes |

| Log P (Octanol-water partition coefficient) | ≤ 5 | 3.7 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (1 Nitrogen, 2 Oxygens) | Yes |

The analysis shows that this compound adheres to all criteria of Lipinski's Rule of Five, indicating it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its molecular weight is well under the 500 Da limit, its lipophilicity is within the acceptable range, and it has zero hydrogen bond donors and only three acceptors. This favorable drug-likeness profile suggests that the compound has a higher probability of good membrane permeability and oral absorption. Further in silico ADMET predictions would be necessary to evaluate its metabolic stability, potential for inhibiting cytochrome P450 enzymes, and other pharmacokinetic and toxicity parameters.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The quinoline-3-carboxylate scaffold has served as a foundational structure in virtual screening campaigns aimed at identifying novel lead compounds.

In one such study, a series of quinoline-3-carboxylate derivatives were investigated for their potential as antiproliferative agents. nih.gov While this study focused on the synthesis and biological evaluation of novel compounds, the active leads identified were further validated through rigorous in silico studies to assess their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This highlights a common workflow where experimental screening is complemented by computational analysis to prioritize candidates for further development.

A more direct application of in silico methods is demonstrated in studies of quinoline-3-carboxamides, which are closely related to quinoline-3-carboxylates. Researchers have employed molecular docking and molecular dynamics simulations to study the interactions of these derivatives with various protein kinases, such as those in the DNA Damage and Response (DDR) pathway. mdpi.com These computational models help to elucidate the binding modes of the ligands and can be used to predict the affinity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective inhibitors.

For instance, in a study focused on identifying inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DDR pathway, a series of quinoline-3-carboxamide (B1254982) derivatives were docked into the ATP-binding site of the enzyme. mdpi.com The docking studies were successful in predicting the binding poses of these inhibitors and helped to rationalize their observed selectivity for ATM over other related kinases. mdpi.com The stability of the predicted binding modes was further confirmed by molecular dynamics simulations. mdpi.com

The general process of using a scaffold like this compound in a virtual screening and lead identification campaign would typically involve the following steps:

Target Identification and Preparation: A biological target relevant to a disease of interest is selected, and its three-dimensional structure is obtained, either from experimental sources like the Protein Data Bank (PDB) or through homology modeling.

Library Generation: A library of virtual compounds is created. This could be a commercially available library of millions of compounds or a custom library based on modifications to a core scaffold like this compound.

Molecular Docking: The virtual library is then docked into the active site of the target protein. Docking algorithms predict the binding pose and score the interactions of each compound with the protein.

Hit Selection and Filtering: Compounds with the best docking scores and favorable predicted interactions are selected as "hits." These hits are often filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and predicted ADMET properties to prioritize those with a higher probability of becoming successful drugs.

Lead Optimization: The most promising hits are then synthesized and tested experimentally. The experimental data is used to refine the computational models, and further rounds of design, synthesis, and testing are conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

While no specific lead compounds have been reported as being identified directly from a virtual screen starting with this compound, the research on related quinoline derivatives demonstrates the utility of this scaffold in computational drug design. The findings from these studies provide a strong rationale for the potential of this compound and its analogs as starting points for the discovery of new therapeutic agents.

Advanced Analytical Techniques in Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

¹H-NMR: A proton NMR spectrum for Ethyl 4,8-dichloroquinoline-3-carboxylate would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the protons of the ethyl ester group. The aromatic region would display a complex splitting pattern due to the coupling between the protons on the benzene (B151609) portion of the quinoline core. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C-NMR: The carbon NMR spectrum would provide a peak for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the ester, carbons of the quinoline ring (with those bonded to chlorine being significantly shifted), and the two carbons of the ethyl group.

While detailed spectral data for the 2,4-dichloro isomer is available, it cannot be substituted for the 4,8-dichloro isomer as the different positions of the chlorine atoms would lead to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound.

MS and HRMS: Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to generate ions. The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₂H₉Cl₂NO₂).

LC-MS: Liquid Chromatography-Mass Spectrometry would couple the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a mixture and providing mass data simultaneously with chromatographic separation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands:

A strong absorption peak around 1720-1740 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group.

Multiple peaks in the 1500-1600 cm⁻¹ region, attributed to C=C and C=N stretching vibrations within the aromatic quinoline ring.

C-O stretching vibrations for the ester linkage appearing in the 1100-1300 cm⁻¹ region.

C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for assessing the purity of pharmaceutical intermediates and other chemical compounds. A reversed-phase HPLC method would typically be developed using a C18 column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The method would be optimized to achieve a sharp, symmetrical peak for the main compound, well-separated from any impurities or starting materials. Detection would commonly be performed using a UV detector at a wavelength where the quinoline ring shows strong absorbance. While some commercial suppliers indicate a purity of ≥97% for this compound, the specific HPLC methods used are not publicly detailed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal. If a suitable single crystal of this compound could be grown, this technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Detailed crystallographic studies have been published for its isomers, such as Ethyl 2,4-dichloroquinoline-3-carboxylate nih.govresearchgate.net and Ethyl 3,7-dichloroquinoline-8-carboxylate nih.gov, but no such data is available for the 4,8-dichloro isomer.

Patent Landscape and Intellectual Property in Relation to Ethyl 4,8 Dichloroquinoline 3 Carboxylate

Patents Pertaining to Synthesis and Preparation Methods

The synthesis of quinoline (B57606) derivatives, including Ethyl 4,8-dichloroquinoline-3-carboxylate, is a well-established area of organic chemistry. However, patents in this domain often claim improved methods that offer advantages in terms of yield, purity, cost-effectiveness, or environmental impact.

One patented approach to synthesizing a related compound, 4,7-dichloroquinoline (B193633), involves a multi-step process starting from 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester. This process includes hydrolysis, decarboxylation, and subsequent chlorination to yield the final product. google.com While not directly for this compound, this methodology highlights a common synthetic strategy for dichlorinated quinolines that could be adapted.

Another patented method for producing substituted quinoline compounds, suitable as intermediates for pharmaceuticals, focuses on a cyclization reaction that minimizes the formation of isomeric by-products, thus ensuring a higher yield of the desired compound. googleapis.com This approach underscores the importance of regioselectivity in the synthesis of complex quinoline structures.

The synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate has been described starting from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. nih.gov This process involves a chlorination step using phosphoryl chloride in the presence of a phase-transfer catalyst, benzyltriethylammonium chloride. nih.gov Such methods, which detail specific reagents and conditions to achieve high yields, are often the subject of patent claims.

The table below summarizes key aspects of patented synthesis methodologies relevant to dichlorinated quinoline-3-carboxylates.

| Patent Focus | Starting Material | Key Transformation(s) | Potential Advantages Claimed |

| Preparation of 4,7-dichloroquinoline | 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester | Hydrolysis, Decarboxylation, Chlorination | High purity and yield suitable for industrial production. google.com |

| Substituted quinoline intermediates | Nuclear substituted phenylamino (B1219803) acrylic acid esters | Cyclization with controlled isomer formation | High yields and purity by avoiding isomeric by-products. googleapis.com |

| Synthesis of Ethyl 2,4-dichloroquinoline-3-carboxylate | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Chlorination using phosphoryl chloride | Efficient conversion to the dichlorinated product. nih.gov |

Patents Covering Biological Applications

This compound and structurally related compounds have been explored for various therapeutic applications, leading to a number of patents claiming their use in treating specific diseases.

One area of significant patent activity is the use of quinoline derivatives in the treatment of neurological conditions, particularly neurodegenerative disorders like Alzheimer's disease. google.com Patents in this field often claim compounds that can modulate the abnormal interaction between proteins and metals, a pathological feature of several neurological diseases. google.com

The broader class of quinoline derivatives has been patented for a wide array of uses, including as anti-inflammatory and analgesic agents. epdf.pub The specific substitution pattern on the quinoline ring is crucial for the claimed biological activity.

Furthermore, quinoline intermediates are pivotal in the synthesis of patented pharmaceuticals. For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of hydroxychloroquine (B89500) sulfate, a drug used to treat lupus erythematosus. google.com This highlights the commercial importance of patented synthetic routes to such intermediates.

The following table outlines some of the patented biological applications for quinoline derivatives related to this compound.

| Therapeutic Area | Claimed Mechanism of Action/Use | Example of Related Patented Compound Class |

| Neurological Disorders | Modulation of abnormal protein-metal interactions. google.com | 8-hydroxy quinoline derivatives. google.com |

| Inflammatory Conditions | Anti-inflammatory and analgesic properties. epdf.pub | 1,2-Diarylmethylene derivatives. epdf.pub |

| Autoimmune Diseases | Intermediate for the synthesis of drugs like hydroxychloroquine sulfate. google.com | 4,7-dichloroquinoline. google.com |

Novelty and Inventive Steps in Patent Claims

For a patent to be granted, the invention must be novel and involve an inventive step (or be non-obvious). In the context of chemical compounds like this compound, these criteria are met in several ways.

Novelty can be established by claiming a new chemical entity that has not been previously disclosed. Even if the general quinoline scaffold is known, a specific substitution pattern, such as the 4,8-dichloro substitution combined with the 3-ethyl carboxylate group, can be considered novel if it is not described in the prior art.

Inventive step goes beyond novelty and requires that the invention is not an obvious modification of what is already known to a person skilled in the art. For chemical patents, an inventive step can be demonstrated by:

Unexpected Properties: If this compound exhibits surprisingly high potency, selectivity, or a novel mechanism of action for a particular biological target compared to structurally similar compounds, this can support an inventive step.

Overcoming Technical Prejudice: If the prevailing scientific understanding suggested that compounds with this particular structure would be inactive or unsuitable for a specific application, successfully demonstrating their utility would be considered inventive.

A Non-Obvious Synthesis Method: A new synthetic route that is more efficient, uses cheaper or safer reagents, or provides a higher yield of a pure product can be considered inventive. googleapis.com For example, a process that avoids the formation of difficult-to-separate isomers would be a strong candidate for patentability. googleapis.com

The assessment of inventive step often involves a "problem-and-solution" approach, where the patent must identify a technical problem in the prior art and provide a non-obvious solution. For instance, the problem could be the lack of effective treatments for a specific neurological disorder, and the solution would be the newly synthesized quinoline derivative with demonstrated efficacy.

Future Directions and Translational Research

Optimization of Lead Compounds

The process of lead optimization involves modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govijddd.com For Ethyl 4,8-dichloroquinoline-3-carboxylate to be considered a "lead compound," it would first need to demonstrate promising activity in a biological assay. There is currently no published research identifying this specific molecule as a hit or lead in a drug discovery campaign, and therefore, no studies on its optimization are available.

In vivo Studies and Preclinical Development

Preclinical development involves extensive in vitro and in vivo testing to determine a drug candidate's safety and efficacy before it can be tested in humans. This includes studies on absorption, distribution, metabolism, and excretion (ADME). While related quinoline (B57606) derivatives have undergone such evaluations, for instance, in the development of antimalarial agents, no such preclinical data has been published for this compound. mdpi.com

Investigation of Novel Molecular Targets

Identifying the molecular target of a compound is crucial to understanding its mechanism of action and for rational drug design. Research is active in identifying targets for various novel chemical entities. malariaworld.org However, the molecular targets of this compound have not been identified or investigated in published studies.

Development of Analogues with Improved Properties

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at enhancing a lead compound's properties. While synthetic methods for creating various quinoline derivatives are well-documented, there is no specific research focused on systematically developing analogues of this compound to improve a known biological function. nih.goviosrjournals.org The literature focuses more on general synthetic methodologies rather than targeted analogue development for this specific compound. nih.gov

Potential Therapeutic Applications Beyond Current Research Areas

The quinoline ring is a privileged structure found in drugs for a wide range of diseases, including malaria, cancer, and bacterial infections. iosrjournals.orgnih.gov While one could speculate that this compound or its derivatives might have activity in these or other areas, there is no current research to support such claims or to suggest investigations into novel therapeutic applications for this particular compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4,8-dichloroquinoline-3-carboxylate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via cyclization and halogenation of precursor quinoline derivatives. A common approach involves chlorination at the 4- and 8-positions of the quinoline core, followed by esterification. For example, analogues like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized using DMSO-mediated reactions with regioselectivity influenced by temperature and catalysts (e.g., Bu₄NI) . Optimization includes controlling stoichiometry of chlorinating agents (e.g., POCl₃) and reaction time to minimize by-products. Purity (>97%) is achievable through silica gel chromatography .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₂H₈Cl₂NO₂, MW 283.10).

- X-ray Crystallography : Resolves crystal packing and molecular geometry. SHELX software is widely used for refinement .

- Elemental Analysis : Validates purity and stoichiometry .

Q. How should researchers handle discrepancies in reported physical properties (e.g., solubility, melting points)?

Discrepancies often arise from polymorphic forms or impurities. For example, Ethyl 4-chloro-8-nitroquinoline-3-carboxylate shows variability in melting points due to nitro-group stability. Mitigation strategies include:

- Reproducing synthesis under inert atmospheres.

- Cross-validating data with DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) .

Q. What safety protocols are essential when working with this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers, away from light and moisture .

- Spill Management : Neutralize with dry sand or chemical absorbents; avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern (4,8-dichloro) influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms at positions 4 and 8 activate the quinoline core for nucleophilic aromatic substitution (SNAr) but deactivate it for Suzuki-Miyaura coupling. Computational studies (DFT) suggest that the 3-carboxylate group further directs electrophilic attacks to the 2-position. Experimental data from analogues like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate show Pd-catalyzed couplings require stringent conditions (e.g., high temperatures, Buchwald-Hartwig ligands) .

Q. What crystallographic insights exist for this compound and its derivatives?

Single-crystal X-ray diffraction of related compounds (e.g., Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate) reveals:

Q. How can regioselectivity challenges in modifying the quinoline core be addressed?

Regioselectivity in halogenation or alkylation is controlled by:

Q. What computational tools predict the bioactivity of this compound derivatives?

- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like DNA gyrase (relevant for antimicrobial studies).

- QSAR Models : Correlate Cl/F substituent electronegativity with MIC (Minimum Inhibitory Concentration) values.

- ADMET Prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., logP = 2.8 suggests moderate blood-brain barrier penetration) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH Stability : Degrades in alkaline conditions (pH > 9) via ester hydrolysis. Acidic conditions (pH < 3) protonate the quinoline nitrogen, reducing solubility.

- Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC .

Q. What are the unresolved contradictions in mechanistic studies of its antimicrobial activity?

While this compound derivatives show moderate activity against S. aureus (MIC = 16 µg/mL), some analogues exhibit poor correlation between lipophilicity and efficacy. Hypotheses include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.